3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one

Chemical Procurement Supply Chain Custom Synthesis

3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one (CAS 1024202-18-3) is a synthetic, research-grade α-iodo enaminone characterized by a 5,5-dimethylcyclohex-2-en-1-one core bearing a 4-acetylphenylamino substituent at the 3-position and an iodine atom at the 2-position. This structural motif places it within the broader class of α-iodo-β-enaminones, compounds commonly investigated as synthetic building blocks for cross-coupling chemistry and for their potential biological activity.

Molecular Formula C16H18INO2
Molecular Weight 383.229
CAS No. 1024202-18-3
Cat. No. B2386344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one
CAS1024202-18-3
Molecular FormulaC16H18INO2
Molecular Weight383.229
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC2=C(C(=O)CC(C2)(C)C)I
InChIInChI=1S/C16H18INO2/c1-10(19)11-4-6-12(7-5-11)18-13-8-16(2,3)9-14(20)15(13)17/h4-7,18H,8-9H2,1-3H3
InChIKeyYBRGZBGSOXHSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one (CAS 1024202-18-3) – Baseline Chemical Profile and Sourcing Context


3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one (CAS 1024202-18-3) is a synthetic, research-grade α-iodo enaminone characterized by a 5,5-dimethylcyclohex-2-en-1-one core bearing a 4-acetylphenylamino substituent at the 3-position and an iodine atom at the 2-position . This structural motif places it within the broader class of α-iodo-β-enaminones, compounds commonly investigated as synthetic building blocks for cross-coupling chemistry and for their potential biological activity . However, a comprehensive search of the primary scientific literature, patent databases, and authoritative chemical registries reveals that this specific compound lacks published, quantitative bioactivity or reactivity data that would allow for direct, evidence-based differentiation from structurally related analogs [1].

Why Generic Substitution Is Unsupported for 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one: Evidence Gap Analysis


In the absence of published structure-activity relationship (SAR) data, any attempt to substitute this compound with a 'generic' analog (e.g., the 4-hydroxy, 2-hydroxy, cyclohexylamino, or unsubstituted phenylamino derivatives) carries an unquantifiable risk of functional failure . While these analogs share the same α-iodo enaminone core, the electronic (Hammett σp for -COCH₃ ≈ 0.50 vs. -OH ≈ -0.37) and steric properties introduced by the 4-acetyl group are known to profoundly influence both chemical reactivity (e.g., oxidative addition rates in cross-coupling) and biological target engagement in related chemotypes [1]. However, without direct comparative kinetic, thermodynamic, or pharmacological data, which are currently absent from the public domain for this compound, interchangeability cannot be scientifically validated [2].

Quantitative Differentiator Analysis for 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one


Sourcing and Supply Chain Risk: Extended Lead Time Compared to Parent Scaffold

The target compound is a non-stock, custom-synthesis item with a reported lead time of 2-3 weeks, as indicated by one major supplier . In contrast, the parent scaffold, 2-iodo-5,5-dimethylcyclohex-2-en-1-one (CAS 157952-84-6), is widely available from multiple vendors with shorter delivery times. This procurement lead-time differential is a critical operational parameter for project planning.

Chemical Procurement Supply Chain Custom Synthesis

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area

The target compound has a calculated LogP of 4.34 and a topological polar surface area (TPSA) of 46.17 Ų . Compared to the 2-hydroxyanilino analog (CAS 1022318-42-8), which has a lower predicted LogP (estimated 2.8–3.2) and higher TPSA (estimated 60–70 Ų) due to the hydrogen bond donor capacity of the phenolic -OH , the 4-acetyl derivative is significantly more lipophilic and has reduced hydrogen bonding potential. These differences are critical in fragment-based drug discovery where lipophilic ligand efficiency (LLE) and TPSA guide lead optimization.

ADMET Prediction Drug Design Fragment-Based Screening

Synthetic Utility: α-Iodo Enaminone as a Versatile Cross-Coupling Partner

While no direct reactivity data exists for the 4-acetylphenyl derivative, the 2-iodo-5,5-dimethylcyclohex-2-en-1-one core is a well-precedented substrate for Pd-catalyzed cross-coupling reactions. In a representative study, the parent 2-iodo-2-cyclohexenone underwent Negishi coupling with alkynylzincs to give α-alkynylenones in excellent yields using Pd(0)/tris(o-furyl)phosphine . The presence of the 3-arylamino substituent in the target compound is expected to modulate the electron density at the enone system, potentially altering coupling rates and regioselectivity compared to the unsubstituted parent, though no quantitative kinetic data has been published for this specific derivative .

Organic Synthesis Palladium Catalysis C-C Bond Formation

Validated Application Scenarios for 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one Based on Current Evidence


Fragment-Based Drug Discovery Requiring a Lipophilic, Acetyl-Substituted Hinge-Binder Scaffold

Given its high calculated LogP (4.34) and moderate TPSA (46.17 Ų), this compound is best positioned for fragment screens or scaffold-hopping campaigns where a lipophilic, hydrogen-bond-accepting (acetyl carbonyl) moiety is desired to explore hydrophobic pockets in target proteins. Procurement would be indicated for medicinal chemistry programs that have already established a need for a 4-acetylphenyl pharmacophore and require an α-iodo enaminone handle for subsequent parallel synthesis.

Custom Synthesis Diversification via Palladium-Catalyzed Cross-Coupling

The compound's 2-iodo substituent serves as a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Negishi, Sonogashira), as established for the parent 2-iodocyclohexenone class. Procurement is warranted for research groups that have validated the coupling chemistry on model substrates and now seek to introduce the 4-acetylphenylamino motif into more complex molecular architectures. Users should budget for reaction condition optimization, as the electron-donating 3-amino substituent may attenuate oxidative addition rates relative to the parent enone.

Structure-Activity Relationship (SAR) Studies on NOP/Opioid Receptor Ligands

Patent literature (e.g., US9120797) exploring spirocyclic cyclohexane derivatives as ORL1 receptor ligands suggests that cyclohexane-based enaminones are a relevant chemotype for opioid receptor modulation. While this specific compound has not been profiled in published biological assays, its structural resemblance to intermediates in this patent class makes it a candidate for in-house SAR expansion by organizations actively prosecuting this target class.

Physicochemical Comparator Library Member for ADMET Profiling

The distinct LogP/TPSA profile of this compound, relative to its 2-hydroxyanilino analog, makes it a valuable member of a focused library designed to deconvolute the impact of lipophilicity and hydrogen bonding on permeability, metabolic stability, or toxicity. Procurement is recommended for DMPK groups conducting matched molecular pair analysis where systematic variation at the 4-position of the anilino ring is the primary structural variable.

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